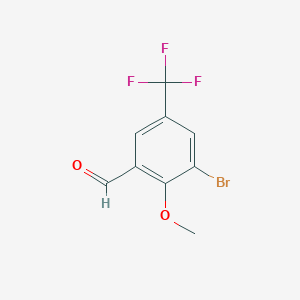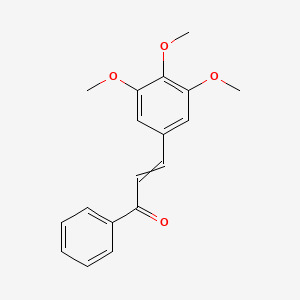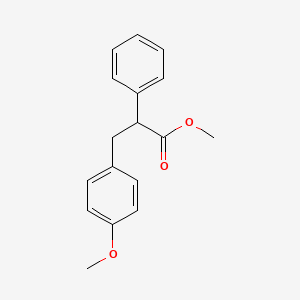
Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- is a chemical compound with the molecular formula C₉H₁₀ClN₃O It is known for its unique structure, which includes a hydrazinecarboxamide group and a 2-chloro-1-phenylethylidene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- typically involves the reaction of hydrazinecarboxamide with 2-chloro-1-phenylethylidene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common solvents used in this synthesis include ethanol or methanol, and the reaction is often catalyzed by acids or bases to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- may involve large-scale batch reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then purified using techniques such as crystallization or chromatography to obtain the pure compound.
化学反応の分析
Types of Reactions
Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce hydrazine derivatives.
科学的研究の応用
Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and pharmaceuticals.
作用機序
The mechanism of action of Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
類似化合物との比較
Similar Compounds
- Hydrazinecarboxamide,2-(2-bromo-1-phenylethylidene)
- Hydrazinecarboxamide,2-(2-fluoro-1-phenylethylidene)
- Hydrazinecarboxamide,2-(2-iodo-1-phenylethylidene)
Uniqueness
Hydrazinecarboxamide,2-(2-chloro-1-phenylethylidene)- is unique due to the presence of the chloro group, which imparts specific reactivity and properties to the compound. This makes it distinct from its analogs with different halogen substituents, such as bromo, fluoro, or iodo groups.
特性
CAS番号 |
52376-89-3 |
|---|---|
分子式 |
C9H10ClN3O |
分子量 |
211.65 g/mol |
IUPAC名 |
[(2-chloro-1-phenylethylidene)amino]urea |
InChI |
InChI=1S/C9H10ClN3O/c10-6-8(12-13-9(11)14)7-4-2-1-3-5-7/h1-5H,6H2,(H3,11,13,14) |
InChIキー |
BHQOAOOLEQMTAR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=NNC(=O)N)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


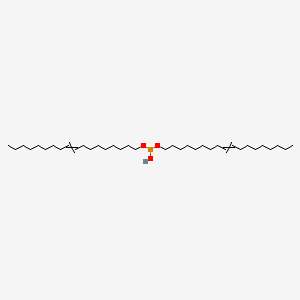
![2-[1-(4-Methylphenyl)-2-phenylethyl]butanedioic acid](/img/structure/B14015058.png)
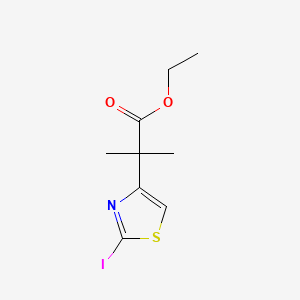
![(4-Chlorophenyl)[4-(3-chlorophenyl)-2-methoxy-6-quinolinyl]methanone](/img/structure/B14015061.png)
![5-Chloro-3-(methoxymethyl)-1,2-dihydropyrimido[5,4-e][1,2,4]triazine](/img/structure/B14015064.png)

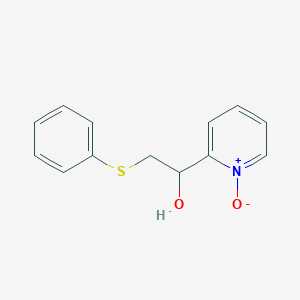
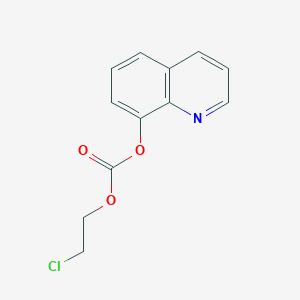
![N-[(2,4-Dimethoxyphenyl)methyl]-4-oxopentanamide](/img/structure/B14015078.png)

